molecular formula C7H9ClN2O2 B2707632 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide CAS No. 543710-02-7

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No. B2707632
CAS RN: 543710-02-7
M. Wt: 188.61
InChI Key: DOWJBOVWCLRCFZ-UHFFFAOYSA-N
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Description

“3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” includes an oxazole ring, a methyl group attached to the 5-position of the oxazole ring, a 3-chloropropanamide group attached to the nitrogen of the oxazole ring . The molecular formula is CHClNO .


Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. For example, they can be arylated at both the C-5 and C-2 positions . They can also react with aromatic aldehydes to give 5-aryloxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” would depend on its specific structure and properties. Some chemicals are considered hazardous by the OSHA Hazard Communication Standard and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide” and other oxazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWJBOVWCLRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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